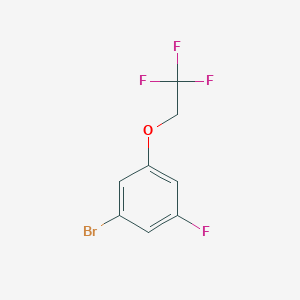

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene

Description

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene (CAS: 939425-76-0) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 3), and a 2,2,2-trifluoroethoxy group (position 5). Its molecular formula is C₈H₅BrF₄O, with a molecular weight of 273.03 g/mol . The trifluoroethoxy group introduces strong electron-withdrawing effects, while the bromine and fluorine substituents influence both electronic and steric properties. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSYSRVUXFHORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Halogenated Fluorobenzenes with 2,2,2-Trifluoroethanol

A common approach is the nucleophilic substitution of a halogenated fluorobenzene with 2,2,2-trifluoroethanol under basic conditions. This is often achieved by:

- Generating the alkoxide of 2,2,2-trifluoroethanol using a strong base such as sodium hydride (NaH).

- Reacting the alkoxide with 1-bromo-3-fluoro-5-halobenzene (or similar precursor) in a polar aprotic solvent like dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).

- Stirring the mixture at ambient or slightly elevated temperatures to promote nucleophilic aromatic substitution.

Example Experimental Conditions:

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH), 55% dispersion in mineral oil |

| Solvent | Dimethylacetamide (DMA) or Dimethylformamide (DMF) |

| Temperature | 0 °C (ice bath) initially, then ambient to 25-40 °C |

| Reaction Time | 1.5 to 2 hours |

| Workup | Extraction with diethyl ether and water, washing with saturated NaCl, drying over MgSO4, evaporation |

| Purification | Column chromatography using hexane or hexane/ethyl acetate mixtures |

This method has been demonstrated to yield the desired trifluoroethoxy-substituted bromofluorobenzene in yields ranging from 70% to 80% depending on the exact substrate and conditions.

Halogenation and Subsequent Functionalization

Starting from commercially available fluoro- or bromobenzene derivatives, halogenation can be performed to introduce the bromine atom at the desired position, followed by etherification.

- Example: 3-fluoro-5-(trifluoromethyl)bromobenzene can be synthesized by bromination of 3-fluoro-5-(trifluoromethyl)benzene derivatives.

- Subsequent reaction with trifluoroethanol alkoxide introduces the trifluoroethoxy group at the 5-position.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sodium hydride + 2,2,2-trifluoroethanol in DMA | NaH (55% dispersion), DMA, 0 °C to RT, 1.5-2 h | 70-80 | Straightforward etherification, mild conditions |

| Bromination then Etherification | Bromination of fluoro-(trifluoromethyl)benzene, then NaH + trifluoroethanol | 70-77 | Two-step process, regioselective |

| Copper(I) iodide catalyzed substitution | CuI, K2CO3, DMA, 95 °C, 16-32 h | 54-70 | Longer reaction time, suitable for complex substrates |

Research Findings and Notes

- The use of sodium hydride in mineral oil dispersions is effective for generating the trifluoroethanol alkoxide, which is the key nucleophile for etherification.

- Dimethylacetamide and dimethylformamide are preferred solvents due to their ability to dissolve both organic substrates and inorganic bases.

- Reaction temperatures are generally kept mild to avoid decomposition or side reactions.

- Purification by column chromatography using hexane or hexane/ethyl acetate mixtures yields high purity products.

- Copper-catalyzed methods offer alternative pathways but require longer reaction times and careful control of reaction parameters.

- The presence of fluorine and trifluoromethyl groups on the aromatic ring influences reactivity and regioselectivity, often enhancing nucleophilic aromatic substitution rates due to electron-withdrawing effects.

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions . In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Bromo Position | Fluoro Position | Trifluoroethoxy Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene | 1 | 3 | 5 | C₈H₅BrF₄O | 273.03 | 939425-76-0 | 95 |

| 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)benzene | 1 | 2 | 4 | C₈H₅BrF₄O | 273.03 | 1036724-63-6 | 95 |

| 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene | 1 | 4 | 2 | C₈H₅BrF₄O | 273.03 | 870063-18-6 | 95 |

| 1-Bromo-3-(trifluoromethoxy)benzene | 1 | – | 3 (trifluoromethoxy) | C₇H₄BrF₃O | 241.01 | 2252-44-0 | 98 |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | 1 | – | 5 (trifluoromethoxy) | C₇H₂BrF₃INO₃ | 411.90 | 2366994-47-8 | – |

Key Observations :

- Substituent Effects : The trifluoroethoxy group in position 5 (target compound) creates a meta-directing electronic environment, whereas its positional isomer (4-trifluoroethoxy, Entry 2) may exhibit altered reactivity in electrophilic substitution or cross-coupling reactions .

- Trifluoromethoxy vs.

- Halogen Diversity : The iodo-nitro derivative (Entry 5) demonstrates enhanced reactivity in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability compared to bromine .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Palladium-Catalyzed Reactions

| Compound | Reaction Type | Catalyst System | Yield (%) | Application Example |

|---|---|---|---|---|

| This compound | C-O Cross-Coupling | Pd₂(dba)₃/tBuBrettPhos | 75–85 | Synthesis of fluorinated aryl ethers |

| 1-Bromo-3-(trifluoromethoxy)benzene | Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | 90 | Biaryl intermediates for drug design |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | Ullmann Coupling | CuI/1,10-Phenanthroline | 65 | Nitroarene-functionalized scaffolds |

Key Findings :

- The target compound’s trifluoroethoxy group enhances oxidative addition efficiency in Pd-catalyzed C-O couplings due to its electron-deficient aromatic ring .

- Bromine at position 1 (compared to iodine in Entry 5, Table 1) offers a balance between reactivity and cost-effectiveness in large-scale syntheses .

Pharmacological Potential

Fluorinated aromatic compounds are critical in drug development. Below is a comparison of pharmacological relevance:

Key Insights :

- The target compound’s trifluoroethoxy group mimics metabolic stability seen in FDA-approved drugs like lansoprazole, where fluorine substituents reduce cytochrome P450-mediated degradation .

- Positional isomerism (e.g., 3-fluoro vs. 4-fluoro in Table 1) can drastically alter binding affinity to targets such as α1-adrenergic receptors .

Biological Activity

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound with the molecular formula CHBrFO. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a trifluoroethoxy group, suggests potential biological activity that warrants detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

The compound is synthesized through halogenation and etherification reactions, often involving bromination of 3-fluoro-5-(2,2,2-trifluoroethoxy)benzene. The synthesis typically occurs in inert solvents under controlled conditions to optimize yield and purity .

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 255.03 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

The biological activity of this compound can be attributed to its ability to modify biological molecules through nucleophilic substitution reactions facilitated by the bromine atom. This property allows it to interact with various molecular targets, including enzymes and receptors .

Biological Applications

This compound has several applications in biological research:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates .

- Biochemical Studies : The compound can be utilized to study biochemical pathways by modifying proteins or nucleic acids, allowing researchers to investigate interactions within cellular systems .

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in enhancing the efficacy of drug candidates. For instance:

- Fluorinated Compounds in Drug Design : Research indicates that fluorinated compounds often exhibit improved binding affinity and selectivity toward biological targets compared to their non-fluorinated counterparts. This trend is particularly noted in compounds targeting neurotransmitter uptake mechanisms .

- Toxicological Profile : The compound's safety profile has been assessed in various studies. For example, the LD50 (lethal dose for 50% of the population) for oral administration in rats exceeds 2000 mg/kg, indicating low acute toxicity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 1-Bromo-3-fluoro-5-nitro-2-(trifluoroethoxy)benzene | 888327-41-1 | Potential anti-cancer properties |

| 1-Bromo-4-fluorobenzene | 106-39-8 | Used in synthesis; moderate reactivity |

| Trifluoromethylbenzene | 98-08-8 | High lipophilicity; used in agrochemicals |

Q & A

Q. What are the standard synthetic routes for 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically begins with a substituted benzene precursor. For example, bromination of 3-fluoro-5-(2,2,2-trifluoroethoxy)benzene using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) ensures regioselective bromination at the para position relative to the trifluoroethoxy group. The trifluoroethoxy group acts as a strong electron-withdrawing meta-director, while the fluorine atom directs bromination to the remaining activated positions. Reaction monitoring via TLC or HPLC is critical to minimize by-products .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : The trifluoroethoxy group (-OCH2CF3) produces a distinct triplet (J = 8–10 Hz) near δ -75 ppm. The fluorine atom on the benzene ring appears as a doublet due to coupling with adjacent protons.

- <sup>1</sup>H NMR : Aromatic protons adjacent to bromine or fluorine exhibit deshielding and splitting patterns (e.g., doublets of doublets for protons near both substituents).

- IR : Strong C-F stretches (1000–1300 cm<sup>-1</sup>) and C-O-C vibrations (1200–1250 cm<sup>-1</sup>) confirm functional groups .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported reactivity during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom’s reactivity in cross-coupling can vary due to steric hindrance from the trifluoroethoxy group. To enhance reactivity:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium catalysts.

- Optimize solvent polarity (e.g., toluene/water mixtures) and base (K2CO3 or Cs2CO3).

- Pre-activate the catalyst with microwave irradiation (50–100°C, 10–30 minutes) to overcome steric effects .

Q. How do computational methods (DFT) predict electronic effects influencing substitution patterns?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

- The trifluoroethoxy group lowers electron density at the para position, favoring electrophilic bromination.

- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization.

- Compare computed <sup>19</sup>F NMR shifts with experimental data to validate models .

Q. What are the stability challenges under acidic/basic conditions, and how are degradation pathways mitigated?

- Methodological Answer :

- Acidic Conditions : The trifluoroethoxy group may hydrolyze to form trifluoroethanol. Stabilize by storing in anhydrous solvents (e.g., THF) with molecular sieves.

- Basic Conditions : Bromine displacement can occur. Use mild bases (e.g., NaHCO3) and low temperatures (0–5°C) during reactions.

- Monitor degradation via LC-MS and isolate intermediates under inert atmospheres .

Q. How to resolve contradictions in biological activity studies (e.g., antimicrobial assays)?

- Methodological Answer : Variations in reported bioactivity often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.